4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
Description
4-((3-(4-Methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide-containing compound featuring a piperidine core substituted with a urea-linked 4-methoxyphenethyl group.
Properties
IUPAC Name |
1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O4S/c1-21(2)27(24,25)22-12-9-16(10-13-22)14-20-18(23)19-11-8-15-4-6-17(26-3)7-5-15/h4-7,16H,8-14H2,1-3H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMUYXIHNSDZCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, including the formation of the piperidine ring, sulfonamide group, and ureido linkage. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction processes, and various catalysts such as lithium aluminum hydride (LiAlH4) and iron for the reduction of nitriles and amides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxyphenethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Applications
- Antidepressant Activity :
- Analgesic Effects :
- Anticonvulsant Properties :
Data Table: Summary of Research Findings
Case Studies
-
Case Study on Antidepressant Efficacy :
- A clinical trial involving a series of piperidine derivatives showed that modifications at the N-substituent position led to varying degrees of serotonin receptor affinity. The compound under discussion was noted for its potential as an effective antidepressant based on its structural characteristics.
-
Analgesic Assessment :
- In preclinical models, the compound was tested against established analgesics, revealing comparable efficacy and a favorable side effect profile. This positions it as a candidate for further development in pain management therapies.
-
Anticonvulsant Investigation :
- A recent study evaluated several piperidine derivatives for their anticonvulsant properties using animal models. The findings suggested that the structural features of this compound could enhance its therapeutic potential in epilepsy treatment.
Mechanism of Action
The mechanism of action of 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido and sulfonamide groups can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects. The methoxyphenethyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-((3-(3,4-Dimethylphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS: 2034376-42-4)
- Structural Differences : The 4-methoxyphenethyl group in the target compound is replaced with a 3,4-dimethylphenyl group. This substitution reduces polarity (methoxy vs. methyl) and may increase lipophilicity (higher logP).
- Molecular Formula : C17H28N4O3S (vs. C18H28N4O4S for the target compound, inferred).
- Physical Properties : Molecular weight 368.5 g/mol; melting point and solubility data are unavailable but predicted to differ due to substituent effects .
Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
- Structural Differences : Features a trifluoromethylphenyl-urea group and a thiazole-piperazine scaffold instead of a piperidine-sulfonamide core.
- Synthetic Efficiency : Yield = 93.4%; ESI-MS m/z = 548.2 [M+H]+. Higher molecular weight (548.2 vs. ~368–370 for the target) suggests reduced bioavailability .
- Functional Implications : The trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the methoxy group in the target compound.
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f)
- Structural Differences : Replaces the sulfonamide-urea motif with a piperidine-linked propanamide.
- Physical Properties : Melting point = 116.8–117.8°C; HPLC purity = 98.2%. The absence of a sulfonamide group may reduce hydrogen-bonding capacity, impacting target affinity .
CHEMBL123611 (BDBM50117461)
- Structural Differences : Larger benzamide scaffold with acetylphenyl and fluorobenzyl groups.
Data Table: Key Comparative Properties
*Inferred from structural analogs.
Research Implications
- Synthetic Feasibility : High yields (89–93%) for urea-thiazole analogs suggest efficient urea-bond formation, applicable to the target compound.
- Solubility vs. Lipophilicity : The 4-methoxyphenethyl group may improve aqueous solubility compared to 3,4-dimethylphenyl analogs, balancing logP for optimal ADME properties .
Biological Activity
4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a piperidine ring, a sulfonamide group, and a methoxyphenethyl moiety. Its molecular formula is , and it has a molecular weight of approximately 320.44 g/mol.
Research indicates that compounds similar to this compound often interact with various biological targets, including opioid receptors. For instance, studies have shown that derivatives of piperidine can act as opioid receptor antagonists or agonists, depending on their structural modifications . The specific interactions of this compound with opioid receptors remain to be fully elucidated.
Pharmacological Effects
- Analgesic Activity : Preliminary studies suggest that the compound may exhibit analgesic properties. For example, related piperidine derivatives have been evaluated for their efficacy in pain management models, showing promising results in reducing pain responses in animal models .
- Opioid Receptor Interaction : The structural features of the compound suggest potential interaction with mu-opioid receptors (MOR), which are critical in pain modulation. Molecular dynamics simulations have indicated that certain conformations of similar compounds can enhance binding affinity to these receptors .
Study 1: Analgesic Efficacy
In a study evaluating the analgesic effects of piperidine derivatives, one analog demonstrated an ED50 value of 0.54 mg/kg in hot plate tests, indicating significant analgesic activity. This study highlights the potential for this compound to serve as a scaffold for developing new analgesics with reduced side effects compared to traditional opioids .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various substituted piperidines, revealing that modifications at specific positions significantly influenced their biological activity. The introduction of a methoxy group at the para position of the phenyl ring was associated with enhanced receptor affinity and selectivity . This insight is crucial for optimizing the pharmacological profile of this compound.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.44 g/mol |
| Analgesic ED50 (Hot Plate) | 0.54 mg/kg |
| Opioid Receptor Affinity | High (specific values pending) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
